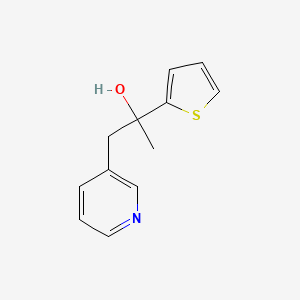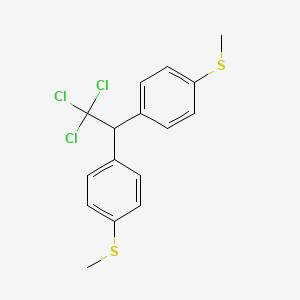
Methiochlor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methiochlor is a synthetic organochloride insecticide, structurally similar to DDT (dichlorodiphenyltrichloroethane). It was developed as a more biodegradable alternative to DDT and has been used to control a wide range of insects, including flies, mosquitoes, and cockroaches . due to its environmental persistence and potential endocrine-disrupting effects, its use has been largely discontinued .
Méthodes De Préparation
Methiochlor is synthesized through the reaction of chloral with anisole (methyl phenyl ether) in the presence of sulfuric acid . The commercial product is typically about 88% pure . The reaction conditions involve the use of a strong acid catalyst and controlled temperatures to ensure the desired product formation.
Analyse Des Réactions Chimiques
Methiochlor undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites, including demethylated compounds.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically demethylated or hydroxylated derivatives .
Applications De Recherche Scientifique
Methiochlor has been studied extensively for its applications in various fields:
Chemistry: It has been used as a model compound to study the environmental degradation of organochlorides.
Medicine: Studies have investigated its potential toxicological effects and its impact on human health.
Industry: This compound was used in agriculture to protect crops and livestock from insect pests.
Mécanisme D'action
Methiochlor exerts its effects primarily through its interaction with endocrine receptors. It can activate the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR), leading to altered gene expression and disruption of normal hormonal functions . Additionally, its metabolites can bind to estrogen and androgen receptors, further contributing to its endocrine-disrupting activity .
Comparaison Avec Des Composés Similaires
Methiochlor is often compared to other organochloride insecticides, such as:
DDT (dichlorodiphenyltrichloroethane): This compound is more biodegradable and less persistent in the environment compared to DDT.
This compound’s uniqueness lies in its relatively rapid biodegradation and its specific interactions with endocrine receptors, which distinguish it from other similar compounds .
Propriétés
Numéro CAS |
19679-38-0 |
|---|---|
Formule moléculaire |
C16H15Cl3S2 |
Poids moléculaire |
377.8 g/mol |
Nom IUPAC |
1-methylsulfanyl-4-[2,2,2-trichloro-1-(4-methylsulfanylphenyl)ethyl]benzene |
InChI |
InChI=1S/C16H15Cl3S2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3 |
Clé InChI |
LBWJWHHOEQICIL-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)C(C2=CC=C(C=C2)SC)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


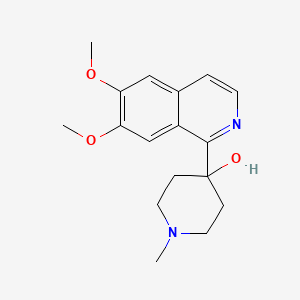

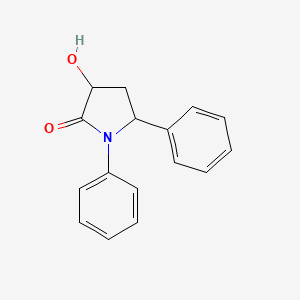
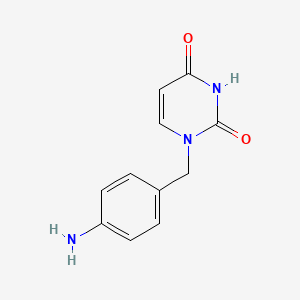
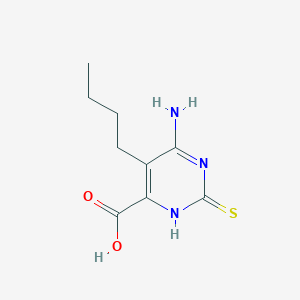

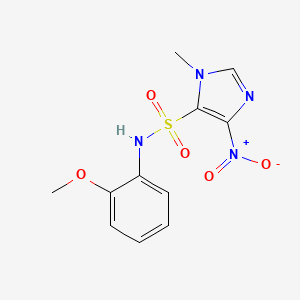
![6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione](/img/structure/B14006269.png)
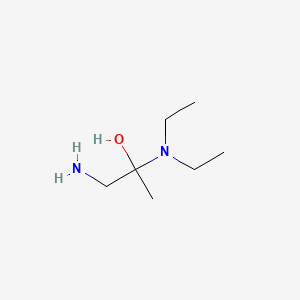
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol](/img/structure/B14006290.png)

acetic acid](/img/structure/B14006295.png)
